3-Bromo-5,6-difluoro-2-methoxybenzylamine 3-Bromo-5,6-difluoro-2-methoxybenzylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20426822
InChI: InChI=1S/C8H8BrF2NO/c1-13-8-4(3-12)7(11)6(10)2-5(8)9/h2H,3,12H2,1H3
SMILES:
Molecular Formula: C8H8BrF2NO
Molecular Weight: 252.06 g/mol

3-Bromo-5,6-difluoro-2-methoxybenzylamine

CAS No.:

Cat. No.: VC20426822

Molecular Formula: C8H8BrF2NO

Molecular Weight: 252.06 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5,6-difluoro-2-methoxybenzylamine -

Specification

Molecular Formula C8H8BrF2NO
Molecular Weight 252.06 g/mol
IUPAC Name (5-bromo-2,3-difluoro-6-methoxyphenyl)methanamine
Standard InChI InChI=1S/C8H8BrF2NO/c1-13-8-4(3-12)7(11)6(10)2-5(8)9/h2H,3,12H2,1H3
Standard InChI Key DOQSZHAUFYGCKA-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1CN)F)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Bromo-5,6-difluoro-2-methoxybenzylamine possesses the systematic IUPAC name (5-bromo-2,3-difluoro-6-methoxyphenyl)methanamine, reflecting its substitution pattern on the benzene ring (Figure 1). The molecular formula C₈H₈BrF₂NO corresponds to a molar mass of 252.06 g/mol, as confirmed by high-resolution mass spectrometry. Key structural attributes include:

  • A benzene core with bromo (C-5), fluoro (C-2 and C-3), and methoxy (C-6) substituents.

  • A primary amine (-CH₂NH₂) group at the benzylic position, enabling participation in condensation and alkylation reactions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₈BrF₂NO
Molecular Weight252.06 g/mol
IUPAC Name(5-bromo-2,3-difluoro-6-methoxyphenyl)methanamine
SMILESCOC₁=C(C=C(C(=C₁CN)F)F)Br
InChI KeyDOQSZHAUFYGCKA-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals for the methoxy group (δ 3.85 ppm, singlet) and benzylic methylene protons (δ 3.70 ppm, triplet, J = 5.2 Hz). The fluorine atoms induce deshielding effects, with ¹⁹F NMR resonances at δ -112.3 ppm (C-2 F) and δ -118.9 ppm (C-3 F) . Infrared (IR) spectroscopy identifies N-H stretching vibrations at 3350–3250 cm⁻¹ and C-Br absorption at 650 cm⁻¹.

Synthetic Methodologies

General Synthetic Route

The synthesis typically proceeds via a multi-step functionalization strategy starting from 3-bromo-5,6-difluoro-2-methoxybenzaldehyde (Figure 2) :

  • Reductive Amination: The aldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol at 25°C, yielding the primary amine.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) affords the product in 63–72% yield.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Temperature25°CPrevents side reactions
SolventMethanolEnhances nucleophilicity
Reducing AgentNaBH₃CNSelective for imine reduction
Reaction Time16 hoursEnsures complete conversion

Challenges and Solutions

  • Amine Oxidation: The benzylic amine is prone to aerial oxidation. Conducting reactions under nitrogen atmosphere and adding 2,6-di-tert-butyl-4-methylphenol (BHT) as a stabilizer mitigates this issue .

  • Regioselectivity: Competing halogen exchange reactions are suppressed by using anhydrous conditions and molecular sieves to scavenge trace moisture.

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The bromine atom at C-5 undergoes SₙAr (nucleophilic aromatic substitution) with amines, alkoxides, and thiols. For example, reaction with piperazine in DMF at 80°C replaces bromine with a piperazinyl group, forming derivatives with enhanced water solubility .

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids install diverse aryl groups at C-5, enabling structural diversification. Using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) achieves conversions >85% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator